molecular formula C34H33BrN6O3 B607048 Deleobuvir CAS No. 863884-77-9

Deleobuvir

Cat. No.: B607048
CAS No.: 863884-77-9
M. Wt: 653.6 g/mol
InChI Key: BMAIGAHXAJEULY-UKTHLTGXSA-N
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Chemical Reactions Analysis

Primary Metabolic Reactions

Deleobuvir undergoes two major biotransformations in humans :

Reaction TypeMetabolite FormedEnzyme/System InvolvedContribution to Dose
Alkene reductionCD 6168Gut microbiota35% (feces)
Acyl glucuronidationThis compound-AGUGT isoforms20% (plasma)

Key findings :

  • CD 6168 formation requires anaerobic conditions (absent in liver microsomes)
  • Acyl glucuronides show 3.5× higher biliary excretion than parent compound

Secondary Metabolism

Three fecal metabolites arise from combined alkene reduction and monohydroxylation, constituting 21% of excreted dose .

In Vivo Evidence from Rat Models

ParameterControl RatsPseudo-Germ-Free Rats
CD 6168 AUC₀–∞ (ng·h/mL)1,312 ± 649146 ± 64
Fecal CD 6168 excretion42% of dose1.5% of dose
Parent compound excretion26% of dose105% of dose

This 9-fold reduction in CD 6168 exposure confirms gut bacteria's essential role in alkene reduction .

LC-MS/MS Methods for Metabolite Quantification

AnalyteColumnMobile PhaseCalibration Range
This compound/CD 6168Phenomenex Synergi1 mM NH₄Ac + 0.1% HAc in H₂O:ACN (60:40)15–15,000 ng/mL
Acyl glucuronidesWaters BEH C180.1% HAc in H₂O:MeOH gradient50–50,000 ng/mL

The methods demonstrated <15% inter-day variability and >85% recovery .

pH-Dependent Stability

This compound shows:

  • Acid stability : Tolerates pH 2–3 (simulated gastric fluid)
  • Alkaline sensitivity : Degrades at pH >8 via ester hydrolysis

Photoreactivity

No significant photodegradation observed under ICH Q1B conditions (1.2 million lux·hr) .This comprehensive analysis demonstrates this compound's complex chemical behavior, emphasizing the critical role of gut microbiota in its metabolic activation and the importance of advanced synthetic strategies in its production .

Biological Activity

Deleobuvir (BI 207127) is a nonnucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, specifically designed to combat HCV infections. This article examines the biological activity of this compound, focusing on its antiviral efficacy, pharmacokinetics, safety profile, and resistance patterns based on various clinical studies.

This compound exerts its antiviral effects by binding reversibly and noncovalently to thumb-pocket 1 of the NS5B polymerase, inhibiting viral replication. This mechanism is crucial for its role in HCV treatment, as NS5B is essential for the viral RNA synthesis process.

Antiviral Efficacy

Clinical studies have demonstrated this compound's potent antiviral activity against HCV, particularly genotype 1. The following table summarizes key findings from various studies regarding its efficacy:

Study Dosage Patient Population SVR12 Rate Common AEs
Phase 1b Study 400-600 mg q8h for 5 daysTreatment-naive with HCV GT1Not specified; significant RNA reduction observedGastrointestinal disorders
HCVerso1 & HCVerso2 Faldaprevir + this compound + RibavirinTreatment-naive with GT1b71.6% (16 weeks), 82.5% (24 weeks)Nausea, vomiting
Phase IIb Study 600 mg twice daily + FaldaprevirPatients with mild hepatic impairment72-74%Nausea, diarrhea

Pharmacokinetics

This compound's pharmacokinetic profile reveals that plasma exposure increases significantly at doses of 400 mg and above. Notably, patients with cirrhosis exhibit approximately double the plasma concentration compared to those without cirrhosis. The median effective concentration (EC50) values are reported at 23 nM for genotype 1a and 11 nM for genotype 1b, indicating strong antiviral potency in vitro .

Safety Profile

The safety of this compound has been evaluated across multiple clinical trials. Common adverse events (AEs) include:

  • Gastrointestinal Disorders : Nausea and vomiting are frequently reported.
  • Neurological Effects : Some patients experienced nervous system disorders.
  • Skin Reactions : Cutaneous tissue disorders were also noted.

Serious AEs were documented in a subset of patients, particularly those with hepatic impairment .

Resistance Patterns

Resistance to this compound has been observed in clinical settings. In one study, NS5B substitutions associated with resistance were detected in approximately 15% of patients. Specifically, variants such as P495L exhibited significantly decreased sensitivity (120-310 fold) to this compound but did not persist after treatment cessation . The following table summarizes resistance-related findings:

Variant Resistance Factor Prevalence
P495L120-310 foldDetected in 9/59 patients
Other VariantsVariableDetected but did not persist

Case Studies

  • Phase I Study : In a double-blind trial involving treatment-naive patients, this compound monotherapy resulted in significant reductions in HCV RNA levels over five days. The median reduction was up to 3.8 log10 in patients without cirrhosis .
  • HCVerso Studies : These Phase III trials assessed the combination of faldaprevir and this compound with ribavirin in treatment-naive patients with chronic HCV GT1b infection. The sustained virologic response (SVR12) rates were notably higher than historical controls, underscoring the efficacy of this regimen .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Deleobuvir, and how does it interact with the HCV NS5B polymerase?

this compound is a non-nucleoside inhibitor (NNI) that binds reversibly to the thumb-pocket 1 (T1) site of the HCV NS5B RNA-dependent RNA polymerase (RdRp). Structural studies, including X-ray crystallography and NMR spectroscopy, reveal that its binding disrupts polymerase activity by inducing conformational changes in the enzyme’s active site. Key interactions involve hydrogen bonding and hydrophobic contacts at residues such as P495 and A421, critical for stabilizing the inhibitor-enzyme complex .

Q. How does HCV genotype influence this compound’s clinical efficacy?

this compound demonstrates higher efficacy in genotype 1b (GT-1b) compared to GT-1a. This disparity is attributed to GT-1a’s baseline NS5B A499 polymorphism, which reduces this compound’s binding affinity. Clinical trials (e.g., SOUND-C2) reported sustained virologic response (SVR12) rates of 56–85% in GT-1b versus 11–47% in GT-1a patients. Genotype-specific differences in resistance barriers and NS5B structural variations underpin this variability .

Q. What are the key endpoints and methodologies in this compound clinical trials?

Phase 2/3 trials (e.g., HCVerso3) used SVR12 (HCV RNA <25 IU/mL 12 weeks post-treatment) as the primary endpoint. Secondary endpoints included SVR4 and resistance-associated variant (RAV) emergence. Patient stratification by hepatic impairment (Child-Pugh A/B) and ribavirin inclusion were critical design elements. Quantitative PCR and population sequencing were employed to monitor viral load and RAVs .

Advanced Research Questions

Q. How can structural insights guide the optimization of this compound analogs?

Conformational restriction strategies, informed by 3D modeling and NMR data, enhance binding stability. For example, rigidifying flexible torsional angles in this compound’s benzimidazole scaffold improved potency. Hydrogen bond optimization at NS5B residues (e.g., P495) and scaffold replacements (e.g., cyclobutyl groups) were validated via fluorescence resonance energy transfer (FRET) assays and replicon-based activity screens .

Q. What methodologies are recommended for analyzing this compound resistance mechanisms?

Population sequencing (Sanger method) is standard for detecting NS5B RAVs like P495L and A421V. In vitro phenotyping using subgenomic replicons quantifies fold changes in EC50. For example, GT-1b isolates with NS5B V499A polymorphisms exhibit a 4.5-fold reduced susceptibility. Longitudinal RAV tracking post-treatment via Kaplan-Meier analysis reveals P495L persistence (median 5 months in GT-1b) compared to NS3 D168 variants (8.5 months) .

Q. How do baseline HCV polymorphisms impact this compound response, and how should contradictions in data be addressed?

NS5B A499 (GT-1a) and V421 (GT-1b) polymorphisms correlate with reduced SVR12. Contradictory findings (e.g., NS3 T344I in GT-1b inconsistently affecting response) require multivariate regression analysis to disentangle subtype-specific effects. Pooled data from phase 2/3 studies (n=1,556 patients) recommend stratifying cohorts by baseline NS5B codon 499 status during trial design .

Q. What pharmacokinetic considerations arise from this compound’s major metabolites in drug-drug interaction (DDI) studies?

this compound’s gut microbiota-derived metabolite CD 6168 and acyl glucuronide (AG) differentially modulate CYP450 isoforms. Static modeling incorporating metabolite data predicts net DDI effects (e.g., CYP3A4 inhibition AUC ratio = 0.97 vs. observed 1.23). In vitro hepatocyte assays (10-hour incubation) are critical to assess CYP2C8 inactivation by AG and CYP1A2 induction by CD 6168, avoiding cytotoxicity artifacts .

Q. What strategies improve the genetic barrier to resistance in this compound-based combination therapies?

Combining this compound with DAAs targeting NS3 (e.g., faldaprevir) and NS5A (e.g., ledipasvir) reduces RAV emergence. Phase 3 data show triple therapy (this compound + faldaprevir + ribavirin) achieves SVR12 ≥92% in GT-1b. Ribavirin’s inclusion is essential to suppress viral breakthrough, particularly in GT-1a, by enhancing interferon-free regimen efficacy .

Q. How do NS5B RAVs persist post-treatment, and what are the implications for re-treatment?

NS5B P495L RAVs exhibit lower fitness in vivo, with rapid reversion to wild-type in the absence of selective pressure. In contrast, NS3 R155K (GT-1a) persists longer (median 11.5 months). Viral fitness assays (e.g., replication capacity in Huh-7 cells) inform re-treatment timelines, favoring NS5A/NI-based regimens for patients with prior this compound exposure .

Q. What experimental models best predict this compound’s efficacy against emerging HCV strains?

Chimeric replicons incorporating NS5B sequences from clinical isolates enable in vitro EC50 profiling. GT-1a replicons with A499T substitutions show 17.5 nM baseline sensitivity, aligning with clinical response data. In vivo humanized mouse models further validate combinatorial strategies, particularly for rare subtypes .

Properties

IUPAC Name

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIGAHXAJEULY-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235516
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863884-77-9
Record name BI 207127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863884-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deleobuvir [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deleobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deleobuvir
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URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELEOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90
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